1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one
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Overview
Description
1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C12H18O2 It is a ketone derivative characterized by a methoxy group and a methyl group attached to a phenyl ring, along with a butanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one typically involves the alkylation of 4-methoxy-3-methylacetophenone with a suitable alkylating agent. One common method is the Friedel-Crafts acylation reaction, where 4-methoxy-3-methylacetophenone is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxy-3-methylphenyl)-1-propanone: Similar structure but with a shorter carbon chain.
1-(4-Methoxy-3-methylphenyl)-2-methyl-1-propanone: Similar structure with an additional methyl group on the carbon chain.
Uniqueness
1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one is unique due to its specific substitution pattern on the phenyl ring and the length of its carbon chain. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)7-12(14)11-5-6-13(15-4)10(3)8-11/h5-6,8-9H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCTYMAYPFSYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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